![molecular formula C16H20N6O B2416690 3-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1-methylpyrazin-2(1H)-one CAS No. 2034610-46-1](/img/structure/B2416690.png)
3-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1-methylpyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives have been synthesized through a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile . The reaction was carried out using a sodium alkoxide solution as the reagent and catalyst .Scientific Research Applications
Synthesis and Biological Activity
Development of Novel Adrenoceptor Antagonists : Research on compounds with tricyclic heterocyclic systems, similar in complexity to the queried compound, has led to the synthesis of novel adrenoceptor antagonists. These compounds have shown high potency in binding studies towards alpha1-adrenergic and 5-HT1A-serotonergic receptor subtypes, displaying selectivity for alpha1a and alpha1d subtypes (Barlocco et al., 1999).
Antibacterial and Anticancer Evaluation : Pyridazine derivatives have been synthesized and evaluated for their antibacterial and anticancer activities. The structural modifications and synthesis of these derivatives show potential in targeting specific microbial organisms and cancer cell lines, illustrating the versatility of pyridazine-based compounds in scientific research (Bondock & Gieman, 2015).
Anti-inflammatory Agents : Studies on piperazinylthienylpyridazine derivatives have explored their synthesis and anti-inflammatory activities. These compounds have been synthesized from pyridazinone precursors and evaluated for their effectiveness against inflammation, showcasing the potential of piperazine and pyridazinone hybrids in medicinal chemistry (Refaat et al., 2007).
Mechanism of Action
Target of Action
Similar compounds have been reported to act as inhibitors for certain proteins
Mode of Action
The exact mode of action of this compound is currently unknown. It’s known that similar compounds act as inhibitors, possibly by binding to their target proteins and preventing their normal function
Biochemical Pathways
Based on the known actions of similar compounds, it’s possible that this compound could affect pathways related to the function of the proteins it inhibits
Pharmacokinetics
Similar compounds have been synthesized and used as inhibitors for corrosion in a molar h 2 so 4 medium . The adsorption of these compounds on the interface follows the Langmuir isotherm model, including physisorption and chemisorption
Result of Action
Similar compounds have been shown to exhibit superior inhibition efficiency
Action Environment
The action of this compound can be influenced by environmental factors. For example, similar compounds have been shown to exhibit mixed type inhibitors and a superior inhibition efficiency of 97.7% in the presence of 1.0 mM This suggests that the concentration of the compound in the environment could significantly influence its action, efficacy, and stability
properties
IUPAC Name |
3-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-1-methylpyrazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O/c1-20-6-5-17-15(16(20)23)22-9-7-21(8-10-22)14-11-12-3-2-4-13(12)18-19-14/h5-6,11H,2-4,7-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBADSIXAFVATK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCN(CC2)C3=NN=C4CCCC4=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1-methylpyrazin-2(1H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.